n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine
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Overview
Description
n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine is a chemical compound with the molecular formula C8H15F3N2 and a molecular weight of 196.21 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and two amine groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine typically involves the reaction of cyclopropylamine with 4,4,4-trifluoro-1,3-dibromobutane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amine groups into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Compounds with new functional groups introduced.
Scientific Research Applications
n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
n3-Cyclopropyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine: Unique due to the presence of both cyclopropyl and trifluoromethyl groups.
Cyclopropylamine: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
4,4,4-Trifluoro-1,3-diaminobutane: Lacks the cyclopropyl group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the combination of cyclopropyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-N-cyclopropyl-4,4,4-trifluoro-3-N-methylbutane-1,3-diamine |
InChI |
InChI=1S/C8H15F3N2/c1-13(6-2-3-6)7(4-5-12)8(9,10)11/h6-7H,2-5,12H2,1H3 |
InChI Key |
MZNDQYNFYUFFEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(CCN)C(F)(F)F |
Origin of Product |
United States |
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